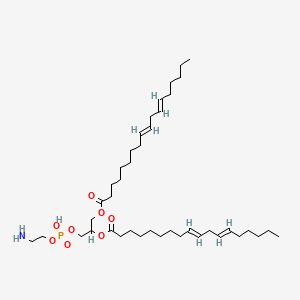

Dilinoleoylphosphatidylethanolamine

Description

Overview of Phospholipid Diversity and Functional Significance

Phospholipids (B1166683) are fundamental components of all cellular membranes, creating the lipid bilayer that separates the cell's interior from the external environment. Their structure is amphipathic, meaning they possess both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This dual nature drives their self-assembly into bilayers in aqueous solutions, a critical feature for membrane formation. creative-proteomics.com The diversity of phospholipids arises from variations in their head groups and fatty acid chains, which in turn dictates their specific physical and biological properties. creative-proteomics.com

Beyond their structural role, phospholipids are integral to a multitude of cellular processes. creative-proteomics.com They participate in intracellular signaling, membrane trafficking, apoptosis (programmed cell death), and energy metabolism. creative-proteomics.com Furthermore, they serve as precursors for potent bioactive molecules that regulate inflammation, immune responses, and even gene expression. creative-proteomics.com The functional diversity of phospholipids extends to their ability to influence membrane fluidity and stability, with the balance between saturated and unsaturated fatty acids being particularly important. creative-proteomics.com

Classification and Distribution of Phosphatidylethanolamines in Cellular Membranes

Phosphatidylethanolamines (PE) represent a major class of phospholipids found in biological membranes. wikipedia.org They are characterized by a glycerol (B35011) backbone, two fatty acid chains, and a phosphate (B84403) group linked to an ethanolamine (B43304) head group. creative-proteomics.com PEs are the second most abundant phospholipid in cellular membranes, following phosphatidylcholine (PC). numberanalytics.com

The distribution of PEs within cellular membranes is not uniform. They are particularly enriched in the inner leaflet of the plasma membrane. creative-proteomics.com In human physiology, PEs are found in all living cells, constituting about 25% of all phospholipids. wikipedia.org They are especially concentrated in nervous tissue, including the white matter of the brain, nerves, and spinal cord, where they can make up as much as 45% of the total phospholipids. wikipedia.org PEs also constitute a significant portion, roughly 40%, of the phospholipids in the inner mitochondrial membrane. biocrates.com

Historical Context and Evolution of Phosphatidylethanolamine (B1630911) Research

The journey of phospholipid research began in the 19th century. In 1874, Johann Ludwig Wilhelm Thudichum identified phosphorus-containing lipids, which he termed "phosphatides". nih.gov A decade later, in 1884, Thudichum, along with Jocelyn Thorpe and Arthur Harden, isolated a substance from brain tissue they named "kephalin" (or "cephalin"), derived from the Greek word for head. biocrates.com It was later discovered that cephalin (B164500) was a mixture of phosphatidylethanolamine and phosphatidylserine (B164497). researchgate.net

The precise structure of PE was elucidated in 1952 by Baer and colleagues. biocrates.com The discovery of the biosynthetic pathways for PE and other phospholipids was a significant advancement, with Eugene P. Kennedy and Samuel B. Weiss playing a pivotal role in the 1950s by identifying cytidine (B196190) diphosphate-choline (CDP-choline) and CDP-ethanolamine as key intermediates. nih.govresearchgate.net Research has since expanded to understand the diverse functions of PE, including its role in membrane fusion, cell division, and as a precursor for other lipids. wikipedia.orgbiocrates.com

Structure

2D Structure

Properties

CAS No. |

55252-82-9 |

|---|---|

Molecular Formula |

C41H74NO8P |

Molecular Weight |

740 g/mol |

IUPAC Name |

[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C41H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,39H,3-10,15-16,21-38,42H2,1-2H3,(H,45,46)/b13-11+,14-12+,19-17+,20-18+ |

InChI Key |

SSCDRSKJTAQNNB-WVZYQCMWSA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCC=CCCCCC |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCC=CCCCCC |

Synonyms |

1,2-dilinoleoyl-3-phosphatidylethanolamine dilinoleoyl-PE dilinoleoylcephalin dilinoleoylphosphatidylethanolamine DLPE-linoleoyl |

Origin of Product |

United States |

Dilinoleoylphosphatidylethanolamine: Structural Attributes and Synthetic Methodologies

Molecular Structure and Conformation of Dilinoleoylphosphatidylethanolamine

The precise molecular architecture of this compound dictates its behavior and function within a lipid bilayer. This includes the nature of its acyl chains, the geometry of its head group, and the potential for various isomeric forms.

Acyl Chain Composition and Degree of Unsaturation

This compound is characterized by the presence of two linoleic acid molecules esterified to the glycerol (B35011) backbone. Linoleic acid is a polyunsaturated omega-6 fatty acid, containing 18 carbon atoms and two cis double bonds. This high degree of unsaturation introduces significant kinks into the acyl chains. wikipedia.org These bends disrupt the close packing of the phospholipid molecules, which in turn increases the fluidity of the cell membrane. The specific nature of the acyl chains in phosphatidylethanolamines is known to influence the formation of distinct lipid domains within membranes. nih.gov

| Feature | Description |

| Acyl Chain Name | Linoleic Acid |

| Carbon Atoms | 18 |

| Double Bonds | 2 (cis configuration) |

| Nomenclature | 18:2 (n-6) |

Head Group Geometry and Conformational Flexibility

The head group of phosphatidylethanolamine (B1630911) is relatively small compared to other phospholipids (B1166683) like phosphatidylcholine. youtube.com This smaller size, combined with the presence of a primary amine, allows for strong intermolecular hydrogen bonding between the amine and the phosphate (B84403) groups of neighboring molecules. qmul.ac.uk This interaction has a significant impact on the structure and properties of membranes containing PE.

Isomeric Considerations in this compound

Several isomeric forms of this compound can exist, arising from the arrangement of the acyl chains and the stereochemistry of the molecule.

Regioisomers: The two linoleic acid chains can be attached to the sn-1 and sn-2 positions of the glycerol backbone in different orders. This gives rise to two potential regioisomers: 1,2-dilinoleoyl-sn-glycero-3-phosphoethanolamine and 1,3-dilinoleoyl-sn-glycero-2-phosphoethanolamine (though the 1,2-isomer is the most common in biological systems). The distinction between sn-1 and sn-2 positions is significant as enzymes often exhibit specificity for one position over the other. nih.gov

Stereoisomers: The glycerol backbone of phospholipids contains a chiral center at the sn-2 position, leading to the possibility of enantiomers. The naturally occurring form is typically the sn-glycero-3-phospho configuration. researchgate.net

Geometric Isomers: The double bonds within the linoleic acid chains are naturally in the cis configuration. wikipedia.org However, trans isomers can exist, which would result in a straighter acyl chain and different packing properties within the membrane.

Biosynthetic Pathways of Phosphatidylethanolamines

Eukaryotic cells primarily synthesize phosphatidylethanolamines through two main pathways: the de novo Kennedy pathway and the phosphatidylserine (B164497) decarboxylation pathway. wikipedia.orgnih.gov These pathways ensure a steady supply of this essential phospholipid for membrane biogenesis and other cellular functions.

De Novo Synthetic Routes (e.g., Kennedy Pathway)

The Kennedy pathway is a major de novo route for the synthesis of both phosphatidylethanolamine and phosphatidylcholine. wikipedia.orgnih.govnih.gov This pathway utilizes ethanolamine (B43304) as the initial precursor.

The key steps in the Kennedy pathway for PE synthesis are:

Phosphorylation of Ethanolamine: Ethanolamine is first phosphorylated by ethanolamine kinase to produce phosphoethanolamine.

Activation of Phosphoethanolamine: The resulting phosphoethanolamine is then activated by CTP:phosphoethanolamine cytidylyltransferase, which adds a cytidine (B196190) monophosphate (CMP) group to form CDP-ethanolamine.

Transfer to Diacylglycerol: Finally, the phosphoethanolamine moiety is transferred from CDP-ethanolamine to a diacylglycerol (DAG) molecule by the enzyme CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase. This final step yields phosphatidylethanolamine. masterorganicchemistry.com

The Kennedy pathway is particularly important for producing PE species with mono- or di-unsaturated fatty acids at the sn-2 position. nih.gov

Phosphatidylserine Decarboxylation Pathway

An alternative route for PE synthesis involves the decarboxylation of another phospholipid, phosphatidylserine (PS). nih.gov This pathway is particularly significant in the mitochondria.

Acyl Chain Remodeling and Specific Incorporation of Linoleic Acid

The precise fatty acid composition of cellular membranes is critical for their function and is maintained, in part, through a process known as acyl chain remodeling. For phosphatidylethanolamine (PE), this remodeling is the primary mechanism by which specific fatty acids, such as linoleic acid, are incorporated to form species like this compound (DLPE). This process is defined as a series of reactions where one or both acyl chains of a pre-existing phospholipid are exchanged through sequential deacylation and reacylation, while the glycerophosphoethanolamine (B1239297) backbone remains intact. ebi.ac.uknih.gov

The most prominent pathway for this remodeling is the Lands cycle, named after its discoverer W.E. Lands. nih.gov This cycle involves two key enzymatic steps:

Deacylation: A phospholipase, typically a phospholipase A2 (PLA2), hydrolyzes an acyl chain from a PE molecule at the sn-2 position, releasing a free fatty acid and generating a lysophosphatidylethanolamine (LPE) intermediate. reactome.org

Reacylation: The LPE intermediate is then rapidly reacylated with a different acyl chain, provided by an acyl-CoA molecule. This reaction is catalyzed by a lysophospholipid acyltransferase (LPLAT) or a lysophosphatidylethanolamine acyltransferase (LPEAT). reactome.org

To generate DLPE, the LPLAT enzyme involved must exhibit specificity for linoleoyl-CoA. Through this deacylation-reacylation cycle, a PE molecule containing, for example, a saturated fatty acid can be remodeled into one containing a polyunsaturated linoleic acid, thereby fine-tuning the membrane's lipid composition to meet specific cellular needs. nih.govreactome.org This remodeling is crucial for maintaining optimal membrane fluidity and creating specific lipid microdomains.

Chemical Synthesis of this compound and its Analogs

Chemoenzymatic Approaches for this compound Production

Chemoenzymatic synthesis combines the efficiency of chemical synthesis with the high specificity of enzymatic reactions to overcome some of the challenges of purely chemical methods. A powerful chemoenzymatic strategy for producing DLPE utilizes the enzyme Phospholipase D (PLD). researchgate.net

The primary reaction catalyzed by PLD is transphosphatidylation. In this process, the headgroup of a readily available phospholipid, such as phosphatidylcholine (PC), is exchanged for a different alcohol. To synthesize DLPE, the process is as follows:

Substrate: The starting material is dilinoleoylphosphatidylcholine (B162881) (DLPC), which can be obtained from natural sources or synthesized.

Enzyme and Nucleophile: PLD is introduced into a reaction system containing the DLPC substrate and a high concentration of ethanolamine as the nucleophile.

Reaction: The enzyme cleaves the phosphodiester bond between the phosphate and the choline (B1196258) headgroup of DLPC and transfers the phosphatidate moiety to the hydroxyl group of ethanolamine.

Product: The result is the formation of this compound (DLPE) and the release of free choline. researchgate.net

This method is highly efficient and regioselective, avoiding the complex protection and deprotection steps required in total chemical synthesis for headgroup attachment. The use of enzymes like PLD provides a greener and often simpler route to producing specific phospholipid species. researchgate.net Other chemoenzymatic strategies may involve using lipases for the specific esterification of linoleic acid onto a glycerol-phosphate backbone.

Derivatization and Functionalization of the Phosphatidylethanolamine Backbone

The phosphatidylethanolamine backbone offers specific sites for chemical modification, allowing for the creation of functionalized analogs used as molecular probes or for other biotechnological applications. The primary amine of the ethanolamine headgroup is the most common site for derivatization due to its nucleophilic character.

Common functionalization strategies include:

N-Acylation: The primary amine can be acylated with a fatty acid to produce N-acyl-phosphatidylethanolamines (NAPEs). These are an important class of signaling lipids in their own right.

Fluorescent Labeling: The amine can be reacted with fluorescent dyes, such as nitrobenzoxadiazole (NBD) chloride or fluorescein (B123965) isothiocyanate (FITC), to create fluorescently-labeled DLPE. These lipid probes are invaluable for visualizing lipid trafficking, membrane dynamics, and protein-lipid interactions within live cells using fluorescence microscopy.

Biotinylation: The headgroup can be conjugated to biotin. Biotinylated DLPE can be incorporated into membranes and used for affinity purification of lipid-binding proteins using streptavidin-coated beads.

PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the ethanolamine headgroup can modify the physical properties of DLPE, for instance, by increasing the solubility of liposomes or altering their circulation time in vivo.

Cross-linking: The amine can be modified with a photo-reactive or chemically-reactive cross-linking group. When incorporated into a membrane, these analogs can be activated to covalently trap interacting proteins or lipids, helping to map the molecular environment around the phospholipid.

These derivatization techniques transform DLPE from a simple structural lipid into a versatile tool for biochemical and cell biology research.

Physical and Chemical Properties of Dilinoleoylphosphatidylethanolamine

Physical State and Appearance

At room temperature, DLPE is typically a waxy or oily solid, a characteristic common to many long-chain phospholipids (B1166683). Its appearance can range from white to off-white or yellowish.

Solubility in Different Solvents

Due to its amphipathic nature, the solubility of DLPE varies. The long, nonpolar linoleoyl chains make it soluble in nonpolar organic solvents such as chloroform (B151607), hexane (B92381), and other hydrocarbons. The polar phosphoethanolamine headgroup imparts some limited solubility in polar solvents, but it is generally insoluble in water.

Melting Point and Phase Transition Behavior

The melting point and phase transition behavior of DLPE are influenced by the two unsaturated linoleic acid chains. The presence of double bonds introduces kinks in the fatty acid tails, preventing them from packing closely together. This leads to a lower melting point compared to its saturated counterparts. For instance, dioleoyl-phosphatidylethanolamine has a melting temperature of -16°C. wikipedia.org This property is crucial for maintaining membrane fluidity. wikipedia.org

Biological Roles and Mechanisms of Dilinoleoylphosphatidylethanolamine

Dilinoleoylphosphatidylethanolamine in Cellular Signaling Pathways

Bioactive lipids, derived from membrane lipids through enzymatic action, are crucial signaling molecules that regulate a wide array of cellular activities. longdom.org These lipids can act as second messengers or bind to specific receptors to initiate signal transduction cascades, influencing processes like cell proliferation, differentiation, and apoptosis. longdom.org

Direct and Indirect Involvement in Protein Kinase C Pathway Activation

Protein Kinase C (PKC) represents a family of enzymes that are central to many cellular signaling pathways. mdpi.commdpi.com The activation of PKC is a multi-step process that often involves cofactors like diacylglycerol (DAG) and calcium ions (Ca²⁺). mdpi.commdpi.com

Research has shown that DLPE can influence the activation of the PKC pathway. nih.gov In a study investigating the effects of compounds from the mushroom Hericium erinaceum, DLPE was identified as a molecule that could protect neuronal cells from endoplasmic reticulum (ER) stress-induced death. nih.gov This protective effect was found to be at least partially mediated through the PKC pathway. nih.gov

Specifically, in vitro analysis demonstrated that DLPE could directly increase the activity of PKC-epsilon, a novel-type PKC. nih.gov Furthermore, when combined with diolein, DLPE activated PKC-gamma, a conventional-type PKC. nih.gov The involvement of the PKC pathway was further supported by the observation that a PKC inhibitor, GF109203X, attenuated the protective effects of DLPE. nih.gov This suggests that DLPE can directly and indirectly contribute to the activation of different PKC isoforms.

The activation of conventional and novel PKC isoforms is typically triggered by diacylglycerol (DAG), which increases the affinity of PKC for membrane lipids and induces a catalytically active conformation. mdpi.com While DLPE is not DAG, its structural properties as a phospholipid may allow it to modulate the membrane environment in a way that facilitates PKC activation.

Regulation of Downstream Signaling Cascades by this compound

The activation of PKC initiates a cascade of downstream signaling events that regulate numerous cellular functions. nih.gov One of the well-established pathways activated by PKC is the Mitogen-Activated Protein Kinase (MAPK) cascade. mdpi.com MAPK cascades are key signaling modules that translate environmental stimuli into cellular responses, governing processes such as cell proliferation, differentiation, and stress responses. nih.govnih.gov

Once activated, PKC can trigger the MAPK cascade, which involves a series of protein phosphorylations. mdpi.com This can lead to the activation of transcription factors and changes in gene expression that drive various cellular programs. mdpi.com For instance, the activation of the PKC-MAPK pathway can lead to the phosphorylation of transcription factors like c-jun and activating transcription factor 2 (ATF2), which are involved in early gene responses. mdpi.com

Given that DLPE can activate PKC, it is plausible that it can, in turn, influence these downstream MAPK signaling cascades. By promoting PKC activity, DLPE can indirectly regulate the phosphorylation and activation of key components of the MAPK pathway, thereby influencing a wide range of cellular outcomes.

Role of this compound in Organelle Function and Interplay

Cellular organelles are highly dynamic structures that interact with each other to maintain cellular homeostasis. nih.gov The unique lipid composition of organelle membranes is essential for their function. nih.govnih.gov Phospholipids (B1166683) like phosphatidylethanolamine (B1630911) (PE) play a significant role in the structure and function of these membranes. nih.gov

Mitochondrial Membrane Integrity and Bioenergetics

Mitochondria are vital organelles responsible for the majority of cellular ATP production through oxidative phosphorylation (OXPHOS). nih.govnih.govnih.gov The inner mitochondrial membrane (IMM) is the site of OXPHOS and has a distinct lipid composition that is crucial for this process. nih.govnih.gov

Phosphatidylethanolamine (PE) is a key component of the IMM. nih.gov Its conical shape contributes to the curvature of the mitochondrial cristae, the folded structures of the IMM that increase the surface area for energy production. nih.gov The specific fatty acid composition of phospholipids like PE can influence the fluidity and properties of the mitochondrial membrane, which in turn affects the function of the protein complexes involved in OXPHOS. nih.govnih.gov

The efficiency of oxidative phosphorylation is dependent on the integrity and proper functioning of the electron transport chain (ETC) complexes and ATP synthase, which are embedded in the IMM. nih.govnih.govnih.gov The lipid environment of the IMM directly impacts the activity of these protein complexes. nih.govnih.gov

Mitochondria are not static organelles; they undergo continuous cycles of fusion and fission, a process known as mitochondrial dynamics. nih.govnih.gov This dynamic nature is crucial for maintaining a healthy mitochondrial network, allowing for the exchange of mitochondrial contents and the removal of damaged components. nih.govnih.gov

The balance between mitochondrial fusion and fission is critical for cellular health, and disruptions in this equilibrium are associated with various diseases. nih.gov The lipid composition of mitochondrial membranes plays a role in regulating these dynamic processes. Changes in the phospholipid content can affect the machinery that governs fusion and fission events. nih.gov

While the direct role of DLPE in mitochondrial dynamics has not been extensively studied, the general class of phosphatidylethanolamines is known to be involved. For instance, the conjugation of the protein LC3 to PE is a key step in mitophagy, the selective degradation of mitochondria by autophagy. nih.gov This highlights the importance of PE in mitochondrial quality control.

Table 1: Summary of Key Research Findings on DLPE

| Area of Research | Key Finding | Organism/System Studied | Reference |

| Cellular Signaling | DLPE protects against ER stress-dependent cell death via the PKC pathway. | Mouse neuroblastoma cells (Neuro2a) | nih.gov |

| Enzyme Activation | DLPE activates PKC-epsilon directly and PKC-gamma in the presence of diolein. | In vitro enzyme activity analysis | nih.gov |

Role in Lipid Trafficking and Utilization by Mitochondria

The transport of lipids between organelles is fundamental for maintaining cellular energy homeostasis, membrane integrity, and signaling pathways. nih.gov Mitochondria, central to cellular metabolism, rely on a steady supply of lipids synthesized primarily in the endoplasmic reticulum (ER). nih.gov Phosphatidylethanolamine (PE), as a class of phospholipids, is uniquely synthesized in the inner mitochondrial membrane, underscoring the organelle's importance in cellular lipid metabolism. nih.gov

Lipid droplets (LDs) also play a crucial role as reservoirs of lipids, such as cholesterol esters and triglycerides. nih.gov In specialized cells, hormonal signals can trigger the movement of lipids from LDs to mitochondria to serve as substrates for biosynthesis. For instance, in luteal cells, the trafficking of cholesterol from lipid droplets to mitochondria is essential for progesterone (B1679170) production and is acutely controlled by signaling pathways involving protein kinase A (PKA) and hormone-sensitive lipase (B570770) (HSL). nih.gov During periods of nutrient limitation, fatty acids stored in LDs are transferred to mitochondria for energy generation through β-oxidation. escholarship.org This process often involves close physical associations between LDs and mitochondria, forming contact sites that facilitate efficient lipid transfer. escholarship.orgresearchgate.net Furthermore, LDs can sequester fatty acids released during autophagy, preventing their accumulation and potential lipotoxic damage to mitochondrial function. escholarship.org

Endoplasmic Reticulum (ER) Stress Modulation

The endoplasmic reticulum is a key site for protein and lipid synthesis, and disruptions in its function can lead to ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins. mdpi.com ER stress activates a signaling network known as the Unfolded Protein Response (UPR) to restore homeostasis, but prolonged stress can trigger cell death. mdpi.comnih.gov

Scientific evidence demonstrates that this compound (DLPE) can protect against ER stress-induced cell death. nih.gov A study utilizing the mouse neuroblastoma cell line, Neuro2a, found that DLPE isolated from the edible mushroom Hericium erinaceum was effective at mitigating cell death induced by tunicamycin, a compound that triggers ER stress by inhibiting protein glycosylation. nih.gov This protective effect was also confirmed using a commercially purified, synthetic DLPE. nih.gov

The mechanism underlying this protection appears to involve, at least in part, the activation of the protein kinase C (PKC) pathway. nih.gov In vitro enzyme analysis showed that DLPE could increase the activity of PKC-epsilon and, in the presence of diolein, activate PKC-gamma. nih.gov The protective activity of DLPE against ER stress-dependent cell death was significantly reduced when a PKC inhibitor was present, supporting the role of this signaling pathway. nih.gov This suggests DLPE has potential as a protective agent against cellular damage resulting from ER stress. nih.gov

Table 1: Summary of DLPE's Protective Effects in a Preclinical ER Stress Model

| Cell Model | Inducer of ER Stress | Compound Tested | Observed Effect | Proposed Mechanism | Source |

| Neuro2a (mouse neuroblastoma) | Tunicamycin | Dilinoleoyl-phosphatidylethanolamine (DLPE) | Reduced ER stress-dependent cell death | Activation of the Protein Kinase C (PKC) pathway | nih.gov |

Lipid Droplet Dynamics and Inter-Organelle Communication

Lipid droplets (LDs) are dynamic organelles essential for storing neutral lipids and regulating lipid metabolism. researchgate.netresearchgate.net They are not static reservoirs but are actively involved in inter-organelle communication, physically and functionally interacting with the ER, mitochondria, lysosomes, and peroxisomes. nih.govnih.gov The motility of LDs, driven by motor proteins along the cytoskeleton, can influence the dynamics of these inter-organelle contacts, thereby affecting metabolic processes and LD turnover. nih.gov These contact sites are critical for the exchange of lipids and proteins, ensuring cellular lipid homeostasis. nih.gov

A lipid droplet consists of a neutral lipid core surrounded by a phospholipid monolayer. nih.govresearchgate.net This monolayer is a complex and unique structure, with a fatty acid composition distinct from that of the ER membrane from which it originates. nih.gov While phosphatidylcholine (PC) is the most abundant phospholipid species, the monolayer contains over a hundred different types of phospholipids, including significant amounts of phosphatidylethanolamine (PE) and phosphatidylinositol (PI). researchgate.net

The specific ratio of phospholipids, particularly the PC:PE ratio, is not merely structural but has functional consequences. nih.govresearchgate.net Studies have shown that altering the PC:PE ratio on the surface of LDs can change the localization of specific lipid droplet-associated proteins. nih.govresearchgate.net This highlights that the phospholipid composition is a key factor in determining the functional protein coat of the lipid droplet. nih.gov

The contact sites between LDs and other organelles, especially the ER, are hubs for lipid and protein exchange. nih.gov This exchange is crucial for LD growth and for mobilizing stored lipids to where they are needed for membrane synthesis or energy production. nih.govnih.gov Lipid transfer proteins (LTPs) play a key role at these sites, shielding lipids as they move between membranes. nih.gov

The phospholipid composition of the LD monolayer directly influences which proteins are recruited or sequestered at the droplet's surface. nih.govresearchgate.net Experiments in cultured mouse hepatocytes demonstrated that decreasing the PC:PE ratio led to an increased association of the protein perilipin 2 with the lipid droplet, while decreasing the association of DGAT2. researchgate.net This differential protein binding, dictated by the surface lipid environment, can in turn affect lipid droplet metabolism and dynamics. nih.govresearchgate.net This provides a mechanism by which the cell can regulate the function of lipid droplets by modulating the composition of their surface monolayer. nih.gov

Table 2: Effect of Phospholipid Composition on Lipid Droplet Protein Localization

| Condition | Change in PC:PE Ratio | Effect on Perilipin 2 | Effect on DGAT2 | Cell Model | Source |

| Choline (B1196258) Deficiency | Decrease | Increased association | Decreased association | AML12 (mouse hepatocyte) | researchgate.net |

This compound in Regulated Cell Death Processes (Mechanistic Studies)

Regulated cell death (RCD) is a precisely controlled process essential for development and tissue homeostasis. nih.govnih.gov ER stress is a known trigger for RCD, often leading to apoptosis if the stress is prolonged and cannot be resolved by the UPR. mdpi.com

Mechanistic studies have positioned this compound as a modulator of these pathways. As established, DLPE can protect neuronal cells from ER stress-induced cell death. nih.gov By mitigating the initial ER stress response through the activation of the PKC pathway, DLPE effectively inhibits the downstream signaling cascade that would otherwise lead to regulated cell death. nih.gov Therefore, DLPE's role in RCD is primarily protective, intervening at the level of the stress response that precedes the commitment to cell death. This action prevents the execution of apoptotic programs that are typically initiated by unresolved ER stress. mdpi.comnih.gov

Mechanisms of Apoptosis Regulation by Phosphatidylethanolamines

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. Phosphatidylethanolamines (PEs) are implicated in several mechanisms that govern this process. A primary event in the early stages of apoptosis is the loss of plasma membrane asymmetry. nih.govnih.gov In healthy cells, aminophospholipids like PE and phosphatidylserine (B164497) (PS) are predominantly located in the inner leaflet of the plasma membrane. nih.gov During apoptosis, this asymmetry is disrupted, leading to the externalization of PE and PS on the outer surface of the cell. nih.gov This exposure acts as a critical "eat-me" signal, facilitating the recognition and engulfment of apoptotic cells by phagocytes, thus preventing an inflammatory response. nih.govbiorxiv.org

Research has shown that exogenous PE can directly induce apoptosis in certain cell lines, such as human hepatoma HepG2 cells. This induction occurs via the intrinsic, or mitochondrial, pathway of apoptosis. The mechanism involves a decrease in the mitochondrial membrane potential and modulation of the Bcl-2 family of proteins. Specifically, exogenous PE was found to down-regulate the expression of the anti-apoptotic protein Bcl-2 and up-regulate the expression of the pro-apoptotic protein Bax, leading to the activation of executioner caspase-3. nih.gov

Direct research on This compound (DLPE) has revealed a protective role against a specific form of cell death. DLPE isolated from the edible mushroom Hericium erinaceum was found to protect mouse neuroblastoma Neuro2a cells from endoplasmic reticulum (ER) stress-dependent cell death. nih.gov ER stress is a condition that can trigger apoptosis. The study demonstrated that DLPE's protective effect is mediated, at least in part, through the activation of the Protein Kinase C (PKC) pathway. nih.gov This suggests that by mitigating ER stress, DLPE can modulate signaling cascades that would otherwise commit the cell to apoptosis.

Table 1: Key Proteins in Phosphatidylethanolamine-Related Apoptosis

| Protein | Family/Class | Role in Apoptosis | Regulation by PE/DLPE |

|---|---|---|---|

| Bcl-2 | Bcl-2 family | Anti-apoptotic; prevents mitochondrial outer membrane permeabilization. | Down-regulated by exogenous PE. nih.gov |

| Bax | Bcl-2 family | Pro-apoptotic; promotes mitochondrial outer membrane permeabilization and cytochrome c release. | Up-regulated by exogenous PE. nih.gov |

| Caspase-3 | Caspase family | Executioner caspase; cleaves key cellular substrates to carry out cell death. | Activated downstream of PE-induced Bax up-regulation. nih.gov |

| Protein Kinase C (PKC) | Kinase | Signal transduction; involved in various cellular processes including cell survival. | Activated by DLPE, contributing to protection against ER stress-induced cell death. nih.gov |

Autophagy Induction and Modulation by Phosphatidylethanolamines

Autophagy is a fundamental cellular recycling process where damaged organelles and protein aggregates are degraded. researchgate.netnih.govnih.gov This process is crucial for maintaining cellular homeostasis and is positively regulated by the abundance of phosphatidylethanolamine. researchgate.netnih.govsigmaaldrich.com PE plays a direct and indispensable role in the formation of the autophagosome, the double-membraned vesicle that engulfs cytoplasmic cargo.

The mechanism involves the covalent conjugation of a ubiquitin-like protein, Atg8 (or its mammalian homolog LC3), to PE. This lipidation reaction is essential for anchoring Atg8/LC3 to the nascent autophagosomal membrane, where it facilitates membrane elongation and closure. The availability of PE can be a rate-limiting factor for autophagic flux; studies have shown that increasing intracellular PE levels, either by providing its precursor ethanolamine (B43304) or by overexpressing PE-generating enzymes, significantly enhances autophagy. researchgate.netnih.govnih.gov Conversely, reducing PE levels impairs the autophagic process. researchgate.netnih.gov As a constituent of the total cellular PE pool, DLPE contributes the necessary substrate for this critical lipidation step in autophagosome biogenesis.

Crosstalk Between this compound-Mediated Autophagy and Apoptosis Pathways

Autophagy and apoptosis are deeply interconnected cellular processes, often acting as alternative responses to cellular stress. nih.govresearchgate.net The balance between these two pathways is critical for determining cell fate. Autophagy generally functions as a pro-survival mechanism that can prevent the initiation of apoptosis by removing damaged components and recycling nutrients. nih.govresearchgate.netfrontiersin.org However, under certain conditions, components of the autophagy machinery can also participate in promoting cell death.

Several key points of crosstalk have been identified:

The Bcl-2/Beclin-1 Complex: The anti-apoptotic protein Bcl-2 can bind to the autophagy-initiating protein Beclin-1, thereby inhibiting autophagy. frontiersin.org When this interaction is disrupted, Beclin-1 is free to initiate the formation of the autophagosome. This complex serves as a critical switch between apoptosis and autophagy.

Atg Proteins: Some autophagy-related (Atg) proteins have dual roles. For instance, Atg5, a key component of the Atg8/LC3 conjugation system, can be cleaved by calpain (a calcium-dependent protease) under apoptotic stimuli. The resulting truncated Atg5 fragment translocates to the mitochondria and interacts with Bcl-xL, an anti-apoptotic protein, to trigger apoptosis. frontiersin.org Similarly, the Atg12-Atg3 conjugate has been implicated in sensitizing cells to mitochondria-mediated apoptosis. mdpi.com

Caspase-Mediated Cleavage: The caspases that execute apoptosis can cleave and inactivate key autophagy proteins, including Beclin-1 and Atg5, thereby shutting down the pro-survival autophagy pathway to ensure the progression of cell death. frontiersin.orgmdpi.com

While direct research on the crosstalk mediated specifically by DLPE is limited, its demonstrated role in protecting neuronal cells from ER stress-induced death is significant. nih.gov ER stress is a potent trigger for both autophagy and apoptosis. By activating protective PKC signaling and mitigating ER stress, DLPE can influence the upstream signals that dictate whether a cell undergoes adaptive autophagy to restore homeostasis or commits to apoptosis. nih.gov This positions DLPE as a potential modulator of the critical balance between these two pathways.

Role in Lipoprotein Assembly and Function (Mechanistic Aspects)

Lipoproteins are complex particles responsible for transporting hydrophobic lipids, such as triglycerides and cholesterol, through the aqueous environment of the bloodstream. nih.govyoutube.com Their structure and function are critically dependent on their phospholipid components, including PE.

Contribution to Phospholipid Outer Shell of Lipoproteins

All lipoprotein particles, from large chylomicrons and very-low-density lipoproteins (VLDL) to smaller low-density (LDL) and high-density (HDL) lipoproteins, share a common architecture. nih.govmdpi.com This structure consists of a hydrophobic core of triglycerides and cholesteryl esters surrounded by a hydrophilic outer shell. nih.gov This shell is a monolayer composed of amphipathic molecules, primarily phospholipids, free cholesterol, and proteins called apolipoproteins. creative-proteomics.comnih.gov

Interaction with Apolipoproteins and Lipid Transport Mechanisms

Apolipoproteins are proteins embedded in the phospholipid shell of lipoproteins that are fundamental to lipid metabolism. nih.govnumberanalytics.com They serve multiple functions: providing structural stability to the lipoprotein, acting as cofactors for enzymes involved in lipid processing (like lipoprotein lipase), and serving as ligands for cell-surface receptors that mediate lipoprotein uptake and clearance. nih.govnumberanalytics.com

The phospholipid monolayer, containing DLPE, provides the crucial interface for these interactions. nih.gov The proper folding, conformation, and embedment of apolipoproteins into the lipoprotein particle are dependent on their interaction with the surrounding phospholipids. capes.gov.br For example, the assembly of apoB-containing lipoproteins (like VLDL and LDL) in the liver requires the microsomal triglyceride transfer protein (MTP), which facilitates the lipidation of the nascent apoB polypeptide with phospholipids and other lipids. nih.govnih.gov This initial lipidation is critical for preventing the degradation of apoB and allowing the formation of a functional lipoprotein particle. Therefore, DLPE, as a component of the endoplasmic reticulum and the resulting lipoprotein surface, directly participates in the assembly process and in creating the necessary microenvironment for apolipoproteins to execute their lipid transport functions. nih.govresearchgate.net

Table 2: Major Apolipoproteins and Their Functions

| Apolipoprotein | Associated Lipoproteins | Key Functions |

|---|---|---|

| ApoA-I | HDL, Chylomicrons | Structural protein of HDL; activates LCAT (lecithin-cholesterol acyltransferase) for reverse cholesterol transport. researchgate.net |

| ApoB-100 | VLDL, IDL, LDL | Structural protein of VLDL and LDL; ligand for the LDL receptor, mediating clearance from circulation. nih.govnih.gov |

| ApoB-48 | Chylomicrons | Structural protein of chylomicrons, essential for dietary fat absorption. nih.gov |

| ApoC-II | Chylomicrons, VLDL, HDL | Activator of lipoprotein lipase (LPL), the enzyme that hydrolyzes triglycerides in lipoproteins. nih.gov |

| ApoE | Chylomicrons, VLDL, IDL, HDL | Ligand for receptors on the liver (e.g., LDL receptor, LRP) for the clearance of remnant particles. researchgate.netresearchgate.net |

Analytical and Methodological Approaches for Dilinoleoylphosphatidylethanolamine Research

Extraction and Purification Techniques for Dilinoleoylphosphatidylethanolamine from Biological Samples

The initial and critical step in studying DLPE from biological sources is its effective extraction and purification, which aims to isolate it from a complex mixture of other lipids and cellular components. The choice of method depends on the sample matrix, the required purity of the final extract, and the intended downstream analytical techniques.

Commonly employed methods for lipid extraction, which are applicable to DLPE, include solvent-based liquid-liquid extraction (LLE) and solid-phase extraction (SPE). The classical LLE methods, such as those developed by Folch and Bligh & Dyer, utilize a mixture of chloroform (B151607) and methanol (B129727) to extract lipids from tissues. nih.gov These methods are considered gold standards due to their high efficiency in extracting a broad range of lipid classes. nih.gov The underlying principle involves the partitioning of lipids into a non-polar organic phase, while more polar molecules like proteins and sugars remain in the aqueous phase. nih.gov Modifications to these methods, such as using different solvent ratios or alternative, less toxic solvents like hexane (B92381) and isopropanol, have been developed to improve efficiency and safety. umich.edu For instance, a mixture of dichloromethane, methanol, and triethylammonium (B8662869) chloride with an aqueous wash has been shown to be highly efficient for high-throughput lipid extraction from various biological fluids. nih.gov

Solid-phase extraction (SPE) offers a more selective and often faster alternative to LLE. nih.gov SPE cartridges packed with different sorbents can be used to separate lipids based on their polarity or other chemical properties. aocs.org For instance, aminopropyl-bonded silica (B1680970) columns can be used to separate neutral and acidic phospholipids (B1166683). nih.gov A typical SPE procedure for phospholipids might involve loading the lipid extract onto the column, washing away non-lipid contaminants and less polar lipid classes with specific solvents, and then eluting the desired phospholipid fraction with a more polar solvent mixture. aocs.org The choice of elution solvents is critical for achieving good separation. For example, a stepwise elution with solvents of increasing polarity can fractionate different phospholipid classes, including phosphatidylethanolamines. aocs.org

The following table summarizes common solvent systems and techniques used for the extraction and purification of phospholipids, including DLPE:

| Technique | Solvent System/Sorbent | Principle | Primary Application |

| Liquid-Liquid Extraction (LLE) - Folch/Bligh & Dyer | Chloroform/Methanol/Water | Partitioning of lipids into the organic phase. nih.govnih.gov | Broad-spectrum lipid extraction from tissues and fluids. nih.gov |

| Liquid-Liquid Extraction (LLE) - Alternative Solvents | Hexane/Isopropanol | Reduced toxicity alternative to chlorinated solvents. umich.edu | General lipid extraction. umich.edu |

| Solid-Phase Extraction (SPE) | Aminopropyl-bonded silica | Separation based on polarity. nih.gov | Fractionation of neutral and acidic phospholipids. nih.gov |

| Solid-Phase Extraction (SPE) | Silica Gel | Adsorption chromatography. google.com | Separation of lipid classes. google.com |

After the initial extraction, further purification steps may be necessary to isolate DLPE from other phosphatidylethanolamine (B1630911) species and other lipid classes. Techniques like preparative high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) are often employed for this purpose. google.compatsnap.com Cold acetone (B3395972) precipitation is another method used to separate phospholipids from neutral lipids. google.com

Spectroscopic and Chromatographic Methods for Characterization and Quantification

Once extracted and purified, DLPE is characterized and quantified using a variety of powerful analytical techniques. These methods provide information about its molecular structure, purity, and concentration in a sample.

Mass spectrometry (MS) is a cornerstone technique in lipidomics, offering high sensitivity and specificity for the analysis of individual lipid species like DLPE. When coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), it becomes an exceptionally powerful tool for both qualitative and quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most widely used technique for the analysis of intact phospholipids. In LC-MS, the lipid extract is first separated by HPLC, and the eluting compounds are then introduced into the mass spectrometer. The separation in HPLC can be based on the polarity of the head group (normal-phase HPLC) or the length and saturation of the fatty acyl chains (reversed-phase HPLC). Electrospray ionization (ESI) is the most common ionization method for phospholipids, as it is a soft ionization technique that keeps the molecule intact.

Tandem mass spectrometry (MS/MS) is often used for structural elucidation. In a typical MS/MS experiment, the precursor ion corresponding to the mass of DLPE is selected and then fragmented to produce characteristic product ions. For phosphatidylethanolamines, characteristic neutral losses of the headgroup (141 Da) are often observed. The fragmentation of the fatty acyl chains can also provide information about their structure.

Gas Chromatography-Mass Spectrometry (GC-MS) is typically used for the analysis of the fatty acid composition of phospholipids. This requires a derivatization step, where the fatty acids are cleaved from the glycerol (B35011) backbone and converted into more volatile fatty acid methyl esters (FAMEs). The FAMEs are then separated by GC and detected by MS. This method provides detailed information about the types and relative abundance of the fatty acids present in the original phospholipid pool but does not provide information on the intact lipid molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed structural information about molecules in solution. For DLPE, both ¹H and ³¹P NMR are particularly informative.

¹H NMR provides information about the different proton environments in the DLPE molecule. Signals from the glycerol backbone, the ethanolamine (B43304) headgroup, and the linoleoyl acyl chains can be identified and integrated to confirm the structure and assess purity. The chemical shifts and coupling constants of the vinyl protons in the linoleoyl chains can provide information about their cis/trans configuration.

³¹P NMR is highly specific for phosphorus-containing compounds and is therefore an excellent tool for analyzing phospholipids. Each class of phospholipid generally gives a distinct signal in the ³¹P NMR spectrum, allowing for the identification and quantification of different phospholipid classes in a mixture. The chemical shift of the phosphorus atom in DLPE is characteristic of the phosphatidylethanolamine headgroup.

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule. The IR spectrum of DLPE will show characteristic absorption bands corresponding to:

C=O stretching of the ester groups in the fatty acyl chains.

P=O stretching of the phosphate (B84403) group.

C-O stretching of the ester and phosphate groups.

N-H bending of the primary amine in the ethanolamine headgroup.

C-H stretching and bending of the aliphatic chains.

FTIR can be particularly useful for studying the physical state and intermolecular interactions of DLPE in lipid bilayers.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purification of phospholipids. google.compatsnap.com As mentioned in the context of LC-MS, HPLC can be used in both analytical and preparative scales.

Normal-Phase HPLC separates phospholipids based on the polarity of their headgroups. In this mode, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase. Phosphatidylethanolamines will elute at a different retention time than other phospholipid classes like phosphatidylcholines or phosphatidylserines.

Reversed-Phase HPLC separates lipids based on the length and degree of unsaturation of their acyl chains. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. This technique is ideal for separating different molecular species of phosphatidylethanolamine, such as distinguishing DLPE from other diacyl-PEs.

The choice of detector for HPLC analysis of DLPE depends on the specific application. UV detectors can be used if the fatty acyl chains contain chromophores (e.g., conjugated double bonds), but this is not the case for linoleic acid. More universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are commonly used for the quantification of lipids that lack a UV chromophore.

The following table provides a summary of the chromatographic and spectroscopic methods used for DLPE analysis:

| Method | Information Obtained | Key Features |

| LC-MS | Molecular weight, structural information (MS/MS), quantification. | High sensitivity and specificity for intact lipid analysis. |

| GC-MS | Fatty acid composition. | Requires derivatization to FAMEs. |

| ¹H NMR | Detailed structural information, purity assessment. | Non-destructive, provides information on proton environments. |

| ³¹P NMR | Identification and quantification of phospholipid classes. | Highly specific for phosphorus-containing compounds. |

| FTIR | Identification of functional groups, information on physical state. | Provides a molecular "fingerprint". |

| HPLC | Separation and purification of phospholipid classes and molecular species. | Can be used in normal-phase or reversed-phase mode. |

Biophysical Techniques for Studying this compound in Model Membranes

To understand the functional role of DLPE in biological membranes, researchers often study its behavior in simplified model membrane systems, such as liposomes or supported lipid bilayers. A variety of biophysical techniques are employed to investigate how DLPE influences the physical properties of these model membranes.

These techniques can provide insights into:

Membrane Fluidity: Techniques like fluorescence anisotropy using probes such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) can be used to assess how the presence of DLPE affects the motional freedom of lipids within the bilayer. The two double bonds in each linoleoyl chain are expected to increase membrane fluidity.

Lipid Phase Behavior: Differential Scanning Calorimetry (DSC) is used to study the phase transitions of lipid bilayers. By incorporating DLPE into model membranes of known composition, researchers can determine its effect on the main phase transition temperature (Tm), which is the temperature at which the membrane transitions from a gel-like state to a more fluid liquid-crystalline state.

Membrane Curvature: The small ethanolamine headgroup of PE lipids, including DLPE, is known to favor the formation of non-lamellar phases, such as the hexagonal HII phase, which has a high degree of negative curvature. Techniques like ³¹P NMR and Small-Angle X-ray Scattering (SAXS) can be used to study the phase preferences of DLPE-containing membranes and their propensity to induce membrane curvature.

Interactions with other Lipids and Proteins: Techniques like Förster Resonance Energy Transfer (FRET) can be used to study the proximity and interactions between DLPE and other fluorescently labeled lipids or proteins within the model membrane.

By combining these analytical, spectroscopic, and biophysical approaches, researchers can build a comprehensive understanding of the chemical properties of this compound and its functional significance in the complex environment of a biological membrane.

Molecular Dynamics Simulations for Membrane Interactions

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to probe the behavior of lipid bilayers and the interactions of their components at an atomic level. nih.gov These simulations can model the dynamic nature of membranes, providing insights that are often difficult to obtain through experimental methods alone. nih.govnih.gov

In the context of phosphatidylethanolamines like DLPE, MD simulations have been instrumental in understanding their structural and dynamic properties within a bilayer. For instance, simulations of a dilauroylphosphatidylethanolamine (DLPE) bilayer in water have been used to calculate segmental order parameters, electron density profiles, and water pair distribution functions. nih.gov These simulations revealed that water molecules near the lipid headgroups move more slowly than those further away and that the hydrocarbon chains exhibit low-frequency cooperative motions. nih.gov Such studies provide a foundational understanding of how the physical properties of the membrane are influenced by the constituent lipid species.

The application of MD simulations extends to studying the interactions between lipids and other molecules, such as peptides. mdpi.com By modeling the insertion and interaction of peptides with a membrane, researchers can gain insights into how these interactions are influenced by the lipid composition. mdpi.commdpi.com For example, simulations have shown that certain peptides preferentially associate with specific types of lipids within a mixed bilayer. mdpi.com This preferential interaction can be crucial for understanding the mechanisms of peptide function at the membrane interface.

The level of detail in these simulations can range from all-atom (AA) models, which provide high-resolution information, to coarse-grained (CG) models that allow for the study of larger systems and longer timescales. acs.org Multiscale modeling approaches, which combine different levels of resolution, are also employed to investigate complex biological systems like the interaction between membrane proteins and the surrounding lipids and solvents. acs.org

Key Findings from Molecular Dynamics Simulations of PE-Containing Membranes:

| Parameter | Observation | Significance |

| Water Dynamics | Water molecules near PE headgroups exhibit slower movement compared to bulk water. nih.gov | Indicates strong hydration and ordering of water at the membrane interface. |

| Hydrocarbon Chain Motion | Low-frequency cooperative motions are observed in the hydrocarbon chains. nih.gov | Suggests collective behavior of the lipid tails, influencing membrane fluidity. |

| Peptide Interaction | Peptides can show preferential association with specific lipid types in a mixed bilayer. mdpi.com | Highlights the role of lipid composition in modulating protein and peptide function at the membrane. |

| Headgroup Orientation | The orientation of the PE headgroup can be influenced by the hydration level of the membrane. nih.gov | Affects the surface properties of the membrane and interactions with other molecules. |

Fluorescence Spectroscopy and Anisotropy Methods

Fluorescence spectroscopy is a versatile and widely used technique for studying the structure and dynamics of lipid membranes. By incorporating fluorescent probes into a lipid bilayer, researchers can obtain information about the local environment, including polarity, fluidity, and the rotational dynamics of the lipids. nih.gov

Fluorescence anisotropy, in particular, is a powerful method for probing the rotational mobility of molecules. wikipedia.orgnih.gov In this technique, a sample is excited with polarized light, and the polarization of the emitted fluorescence is measured. cam.ac.uk The degree of polarization, or anisotropy, is related to how much the fluorescent probe rotates during its excited-state lifetime. thermofisher.com For a probe embedded in a lipid membrane, its rotational motion is influenced by the viscosity and packing of the surrounding lipids. wikipedia.org

Studies on phosphatidylethanolamine-containing systems have utilized fluorescence anisotropy to characterize phase transitions and the effects of other molecules on membrane dynamics. For example, in binary mixtures of unsaturated PE and diacylglycerol (DG), abrupt changes in the anisotropy of lipid probes were observed at the lamellar-to-inverted hexagonal (Lα-HII) phase transition. nih.gov This indicated a significant alteration in the rotational dynamics and orientational packing of the lipids at the transition. nih.gov

The choice of fluorescent probe is critical for these studies. Probes like 1-palmitoyl-2-[[2-[4-(6-phenyl-trans-1,3,5-hexatrienyl)phenyl]ethyl]carbonyl]-3-sn-phosphatidylcholine can provide insights into the lipid acyl chain region, while water-soluble probes like 8,1-anilinonaphthalene sulfonate can report on changes in the hydration and conformation of the lipid/water interfacial region. nih.gov Furthermore, the deconvolution of fluorescence spectra of probes like Laurdan can provide a more detailed characterization of membrane fluidity and hydration levels. researchgate.net

Applications of Fluorescence Anisotropy in PE Membrane Research:

| Application | Finding | Reference |

| Phase Transition Detection | Abrupt changes in anisotropy signal the Lα-HII phase transition in PE/DG mixtures. | nih.gov |

| Lipid Packing Analysis | Alterations in anisotropy decay reveal changes in the orientational packing of lipids. | nih.gov |

| Membrane Fluidity Assessment | The rotational diffusion of fluorescent probes provides a measure of local membrane viscosity. | wikipedia.orgnih.gov |

| Protein-Lipid Interactions | Changes in anisotropy can be used to study the binding of proteins to lipid membranes. | nih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Structural Dynamics

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects molecules with unpaired electrons. nih.gov In the context of membrane research, EPR is particularly useful for studying the dynamics and structure of lipid bilayers through the use of spin-labeled molecules. nih.gov These spin labels, typically nitroxide radicals, are attached to lipid molecules or other molecules of interest, and their EPR spectra are sensitive to their rotational motion and local environment.

Very high-frequency EPR spectroscopy has been used to investigate the partitioning and molecular dynamics of spin probes in liposomes. nih.gov For instance, studies using the TEMPO spin probe in dipalmitoylphosphatidylcholine (DPPC) liposomes have shown that the EPR spectrum can resolve the probe's presence in both the aqueous and hydrocarbon phases of the membrane system. nih.gov This allows for the determination of the probe's partitioning between these two environments and provides insights into the picosecond rotational dynamics of the probe within the hydrocarbon core. nih.gov

EPR can also be used to detect phase transitions in lipid bilayers. Sharp changes in the rotational correlation times and partitioning of spin probes are observed at phase transition temperatures. nih.gov Furthermore, EPR can be employed to investigate the formation of metallic structures, such as lithium depositions, in the context of battery research, showcasing the versatility of the technique. copernicus.org In biological systems, EPR is a crucial tool for detecting and quantifying free radicals, such as superoxide, which play a role in various pathological conditions. nih.gov

X-ray Diffraction and Scattering Studies

X-ray diffraction and scattering are powerful techniques for determining the structure of materials at the atomic and molecular level. wikipedia.org In lipid research, these methods are used to elucidate the organization of lipid molecules in different phases and to determine key structural parameters of lipid bilayers. nih.gov

X-ray diffraction studies on various diacyl phosphatidylethanolamines have been used to solve the low-resolution structures of both the lamellar liquid-crystalline (Lα) and the inverted hexagonal (HII) phases. nih.gov These studies have determined internal dimensions such as the d-spacing, water layer thickness, average lipid length, and headgroup area at the lipid-water interface as a function of temperature. nih.gov For example, the Lα phase d-spacings for different PEs were found to range from 51.2 to 56.4 Å. nih.gov

Time-resolved X-ray diffraction can be used to study the dynamics of phase transitions. nih.gov For example, studies on dipalmitoylphosphatidylethanolamine (DPPE) have shown that the phase transitions proceed through a coexistence of the initial and final phases without detectable intermediates. nih.gov

Structural Parameters of Lipid Bilayers from X-ray Diffraction:

| Parameter | Description | Typical Values for PE Bilayers |

| d-spacing | The repeat distance of the lamellar structure. | Lα phase: 51.2 - 56.4 Å nih.gov |

| Water Layer Thickness | The thickness of the water layer between adjacent bilayers. | Varies with hydration and temperature. nih.gov |

| Headgroup Area | The average area occupied by a lipid headgroup at the lipid-water interface. | Dependent on lipid structure and phase. nih.gov |

| Hydrocarbon Thickness | The thickness of the hydrophobic core of the bilayer. | Can be derived from the d-spacing and headgroup area. nih.gov |

Advanced Microscopy and Imaging for Cellular Localization and Dynamics

Advanced microscopy techniques are essential for visualizing the distribution and dynamics of lipids within cells. Super-resolution microscopy methods, in particular, have overcome the diffraction limit of conventional light microscopy, enabling the study of lipid organization at the nanoscale. uib.nomdpi.com

Single-molecule localization microscopy (SMLM) techniques, such as stochastic optical reconstruction microscopy (STORM) and photoactivated localization microscopy (PALM), can achieve spatial resolutions of around 20-50 nm or better. uib.no These methods have been used to visualize the nanoscale distribution of specific lipids, like phosphoinositides, in the plasma membrane. nih.gov By using fluorescently labeled probes that bind to the lipid of interest, researchers can map its localization with high precision. nih.gov This approach can be extended to image other lipids, including DLPE, by using specific probes.

The development of deep learning-based algorithms for SMLM image analysis is further enhancing the capabilities of these techniques, leading to improved localization precision and the ability to perform simultaneous multicolor imaging. nih.gov These advancements are crucial for investigating the colocalization and interactions of different lipid species and proteins within the complex environment of a cell membrane.

Hyperspectral imaging is another advanced imaging modality that can provide chemical information about tissues. researchgate.net While not yet widely applied to DLPE specifically, this technique has the potential to visualize the distribution of different lipid classes within cells and tissues based on their unique spectral signatures.

Lipidomics and Proteomics Approaches for Investigating this compound Interactions

Lipidomics and proteomics are large-scale analytical approaches that aim to comprehensively identify and quantify the complete set of lipids (lipidome) and proteins (proteome) in a biological sample. nih.govlipotype.com These "omics" technologies are powerful tools for investigating the complex interactions of DLPE with other lipids and proteins.

Lipidomics, often employing techniques like liquid chromatography-mass spectrometry (LC-MS), can identify and quantify hundreds to thousands of different lipid species in a sample. creative-proteomics.com This allows researchers to study how the levels of DLPE and other phosphatidylethanolamines change in response to different physiological or pathological conditions. nih.gov For example, lipidomics studies have identified changes in the levels of various PE species in diseases such as myocardial infarction and cancer, suggesting their potential as biomarkers. nih.govnih.gov

Proteomics can be used to identify proteins that interact with DLPE. By using DLPE as bait in affinity purification experiments coupled with mass spectrometry, researchers can pull down and identify its binding partners. This information is crucial for understanding the functional roles of DLPE in cellular processes, as its interactions with proteins can modulate their activity and localization. lipotype.com

The integration of lipidomics and proteomics data can provide a systems-level view of the cellular networks in which DLPE is involved. This integrated approach is essential for unraveling the complex interplay between lipids and proteins and for understanding how perturbations in these interactions contribute to disease.

Emerging Research Directions and Future Perspectives on Dilinoleoylphosphatidylethanolamine

Role of Dilinoleoylphosphatidylethanolamine in Oxidative Stress Response Mechanisms

The presence of two polyunsaturated linoleoyl chains makes DLPE a prime target for oxidation. This chemical vulnerability places it at the center of oxidative stress response mechanisms, particularly in the context of ferroptosis. Ferroptosis is a form of programmed cell death driven by iron-dependent lipid peroxidation. nih.gov A defining characteristic of this process is the selective oxidation of polyunsaturated fatty acids (PUFAs) within phospholipids (B1166683). nih.govnih.gov

Research has identified that phosphatidylethanolamines containing arachidonic acid (AA-PE) are critical substrates for oxidation by 15-lipoxygenases, leading to the generation of lipid hydroperoxides that execute the ferroptotic death program. nih.gov Given that linoleic acid is also a PUFA, DLPE is strongly implicated as a potential substrate for similar enzymatic or non-enzymatic oxidation, contributing to the pool of lipid peroxides that trigger cell death. The process of lipid peroxidation involves a radical chain reaction that can propagate through the membrane, damaging other molecules and disrupting membrane integrity. nih.govresearchgate.net

Future research will likely focus on:

Identifying the specific enzymes that act on DLPE during oxidative stress.

Quantifying the levels of oxidized DLPE (e.g., hydroperoxy-DLPE) in cells undergoing ferroptosis.

Elucidating the downstream signaling consequences of DLPE oxidation, including the generation of reactive aldehydes like 4-hydroxy-2-nonenal (4-HNE), which can form adducts with proteins and DNA. nih.govnih.gov

Studies have already shown that cancer cells vulnerable to ferroptosis have elevated levels of polyunsaturated fatty acids, and inducing lipid peroxidation with compounds like α-eleostearic acid can trigger this cell death pathway. nih.gov Understanding the precise role of DLPE in these contexts could unveil novel therapeutic strategies for diseases linked to oxidative stress, such as neurodegeneration and cancer. nih.gov

Advanced Computational Modeling of this compound Interactions with Other Lipids and Proteins

Computational modeling, particularly molecular dynamics (MD) simulations, has become an indispensable tool for understanding the behavior of lipid membranes at an atomic level. nih.govresearchgate.net These simulations provide insights into the organizational principles of cell membranes that are difficult to obtain through experimental methods alone. nih.govnih.gov

Simulations of phosphatidylethanolamine-containing bilayers, including those with dilauroylphosphatidylethanolamine (DLPE), a saturated analog of DLPE, have revealed detailed information about membrane structure, electron density profiles, and the dynamics of water molecules at the membrane interface. nih.govresearchgate.net Coarse-grained MD simulations have also been used to investigate the self-assembly of various PEs, including DLiPE (a close relative of DLPE), into structures like liposomes, and how this is influenced by other molecules such as cholesterol. researchgate.net

Future computational studies on DLPE are expected to provide deeper insights into:

Membrane Fluidity and Curvature: As a cone-shaped lipid, PE is known to induce negative curvature in membranes, which is crucial for processes like membrane fusion and fission. researchgate.netwikipedia.org Simulations can quantify how the specific linoleoyl chains of DLPE influence these properties.

Lipid-Protein Interactions: Advanced simulations can model how DLPE interacts with membrane proteins, potentially acting as a chaperone to ensure their correct folding and function, a role established for PEs in general. wikipedia.orgmdpi.com

Oxidized DLPE Dynamics: Modeling the structure and behavior of oxidized DLPE within a membrane will be crucial to understand how it disrupts membrane integrity and interacts with proteins involved in damage sensing and repair.

These computational approaches, moving from simple bilayers to increasingly realistic models of entire organelles, will bridge the gap between experimental observations and theoretical understanding of DLPE's function. nih.govmdpi.com

Novel Experimental Models for Studying this compound Functions in Complex Biological Systems

To move beyond simplified systems and understand the function of DLPE in a more physiologically relevant context, researchers are turning to novel and complex experimental models. Traditional two-dimensional (2D) cell cultures, while useful, often fail to replicate the intricate microenvironment of tissues. nih.gov

Emerging models offer more sophisticated platforms for lipid research:

3D Organoids and Spheroids: These models, derived from stem cells or patient tissues, self-organize into structures that mimic the architecture and cellular composition of organs like the intestine or liver. nih.govnih.gov They provide a superior system for studying how DLPE metabolism and function are integrated into tissue-level physiology and disease.

Complex In Vitro Models (CIVMs): These models incorporate multiple cell types, extracellular matrix components, and even mechanical forces (e.g., perfusion in organ-on-a-chip systems) to better simulate in vivo conditions. nih.gov For example, a liver-on-a-chip could be used to study DLPE's role in non-alcoholic fatty liver disease. nih.gov

Specialized Cell-Based Assays: The use of specific cell lines, such as the Caco-2 model for the intestinal barrier or patient-derived cancer cell lines, allows for targeted investigation of DLPE's role in nutrient absorption or drug resistance. mdpi.comresearchgate.net Recent discoveries, such as the formation of dendrite-like pseudopods by macrophages to capture bacteria, present unique biological contexts where the role of specific lipids like DLPE in membrane remodeling can be explored. oup.com

These advanced models will be instrumental in validating findings from simpler systems and uncovering new functions of DLPE in complex multicellular processes. nih.gov

Systems Biology Approaches to Phosphatidylethanolamine (B1630911) Networks and Cellular Homeostasis

The function of a single lipid molecule like DLPE cannot be fully understood in isolation. A systems biology approach, which integrates large-scale datasets from genomics, proteomics, and metabolomics (including lipidomics), is essential for placing DLPE within the broader network of cellular metabolism and signaling. ubc.ca This holistic view allows researchers to understand how the entire system responds to changes and maintains homeostasis. nih.govresearchgate.net

Lipidomics, a key component of systems biology, enables the simultaneous quantification of hundreds of lipid species, revealing how the entire lipid profile changes in response to stimuli or in disease states. nih.govnih.gov By applying this approach, researchers can:

Map PE Metabolic Networks: Trace the synthesis, remodeling, and catabolism of DLPE and related PEs through different cellular compartments and pathways.

Identify Network Perturbations: Determine how diseases like community-acquired pneumonia or genetic disorders affecting PE synthesis disrupt the balance of the entire PE network. nih.govnih.gov

Development of Targeted Probes and Tools for this compound Research

A major challenge in lipid biology is the ability to visualize and manipulate specific lipid species within living cells. The development of chemical tools and targeted probes is a critical frontier for advancing our understanding of DLPE. nih.gov

Emerging strategies include:

Fluorescent Probes: Designing fluorescent molecules that can specifically bind to or be incorporated into DLPE would allow for real-time imaging of its subcellular localization and trafficking. nih.govnih.gov While many probes exist for general cell structures, probes specific for individual lipid species are a significant need. researchgate.netsigmaaldrich.com

Activity-Based Protein Profiling (ABPP): This technique uses reactive chemical probes to identify the enzymes that interact with and metabolize specific lipids. universiteitleiden.nl ABPP could be used to discover the specific phospholipases or acyltransferases that act on DLPE, and to screen for inhibitors of these enzymes. universiteitleiden.nl

Click Chemistry and Photo-cross-linking: These methods allow for the metabolic labeling of lipids with small chemical tags. nih.gov A modified linoleic acid analog could be fed to cells, incorporated into DLPE, and then visualized using "click" chemistry or used to identify binding partners via photo-activated cross-linking.

Nanoparticle-based Tools: Nanoparticles can be functionalized to carry and deliver lipid-modifying agents or probes to specific cellular locations, offering enhanced targeting and efficacy. nih.gov

The creation of a dedicated toolkit for DLPE research will enable scientists to directly probe its function in living systems, moving from correlational studies to a direct interrogation of its biological roles. nih.gov

Q & A

Q. What experimental techniques are most reliable for characterizing DLPE's polymorphic phase behavior in lipid mixtures?

DLPE exhibits hexagonal (HII), cubic, and bilayer phases depending on composition and environmental conditions. Key methodologies include:

- 31P-NMR spectroscopy : Detects phase transitions via changes in chemical shift anisotropy (e.g., distinguishing isotropic cubic phases from anisotropic hexagonal or bilayer phases) .

- Freeze-fracture electron microscopy (FFEM) : Visualizes structural rearrangements, such as cubic phase degradation into amorphous aggregates at elevated temperatures .

- X-ray diffraction : Quantifies lattice parameters of ordered phases (e.g., hexagonal spacing in HII phases) . Example: Boni & Hui (1983) demonstrated that DLPE mixed with palmitoyloleoylphosphatidylcholine (POPC) transitions from HII to bilayer phases at >15% POPC using FFEM and X-ray .

Q. How do lipid composition and hydration influence DLPE's propensity to form non-lamellar phases?

DLPE’s unsaturated acyl chains promote negative curvature stress, favoring HII or cubic phases. Factors include:

- Mixing with bilayer-stabilizing lipids (e.g., POPC) : Increasing POPC content (>15%) suppresses HII formation by reducing interfacial curvature .

- Hydration levels : Low hydration stabilizes inverted phases, while excess water promotes bilayer stacking . Methodological note: Use controlled hydration chambers and gravimetric analysis to standardize water content during experiments .

Q. What protocols are recommended for preparing DLPE-containing model membranes for biophysical studies?

- Liposome preparation : Hydrate DLPE mixtures in buffer (e.g., 10 mM Tris-HCl, pH 7.4) with vortexing and extrusion through polycarbonate membranes (100–200 nm pores). Validate homogeneity via dynamic light scattering .

- Monolayer studies : Use Langmuir troughs to measure surface pressure-area (π-A) isotherms. DLPE monolayers exhibit higher compressibility than saturated analogs, reflecting acyl chain fluidity .

Advanced Research Questions

Q. How can researchers resolve contradictions in phase behavior data between X-ray diffraction and 31P-NMR?

Discrepancies often arise from:

- Sample heterogeneity : X-ray requires long-range order, while NMR detects local dynamics. Ensure lipid mixing homogeneity via differential scanning calorimetry (DSC) .

- Kinetic vs. equilibrium states : Quench samples rapidly (e.g., plunge-freezing) for FFEM to capture transient phases . Case study: Cubic phases in DLPE/POPC mixtures show isotropic 31P-NMR signals but may lack X-ray diffraction peaks due to amorphous organization .

Q. What experimental designs elucidate DLPE's role in membrane curvature sensing by proteins like phospholipase A2 (PLA2)?

- Bilayer defect induction : Mix DLPE with POPC to create packing stress. Monitor PLA2 activity fluorometrically using pyrene-labeled substrates .

- Curvature quantification : Employ Förster resonance energy transfer (FRET) with curvature-sensitive probes (e.g., LAURDAN) to correlate enzyme activation with membrane topology . Key finding: Sen et al. (1991) linked DLPE-induced defects to enhanced PLA2 hydrolysis rates in mixed bilayers .

Q. How does DLPE modulate the activity of membrane-bound enzymes such as PLCβ2?

DLPE’s curvature stress alters lipid packing, affecting enzyme-membrane interactions. Methods include:

- Surface plasmon resonance (SPR) : Measure binding kinetics of PLCβ2 to DLPE-rich membranes.

- Activity assays : Compare PLCβ2 hydrolysis rates in DLPE vs. saturated PE systems, controlling for calcium and pH .

Methodological Best Practices

- Control variables : Temperature, hydration, and ion concentration (e.g., Ca<sup>2+</sup> stabilizes HII phases).